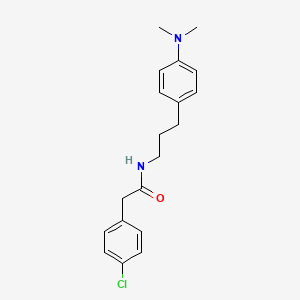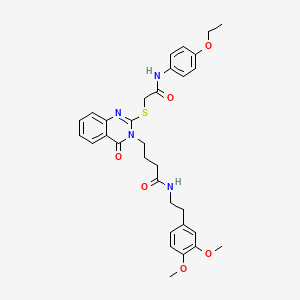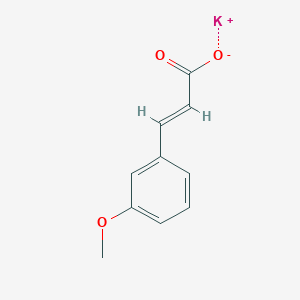![molecular formula C12H9IO B2524341 5-Iodo-[1,1'-biphenyl]-2-ol CAS No. 87441-19-8](/img/structure/B2524341.png)
5-Iodo-[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-[1,1'-biphenyl]-2-ol is a chemical compound that is part of the biphenyl class, characterized by the presence of an iodine atom and a hydroxyl group. The compound's structure and properties are of interest due to the potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of iodo-substituted compounds related to 5-Iodo-[1,1'-biphenyl]-2-ol can be achieved through electrophilic iodocyclization. A study has shown that 1-([1,1'-biphenyl]-2-yl)alkynones can undergo iodine monochloride (or iodine)-induced intramolecular 7-endo-dig cyclization to form dibenzocyclohepten-5-ones. The substituent effects are critical in determining the reaction pathways and outcomes. By altering the substitution pattern on the alkynone substrates, the cyclization can be directed regioselectively to yield either dibenzocyclohepten-5-ones or spiroconjugated compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Iodo-[1,1'-biphenyl]-2-ol has been studied using techniques such as NMR and X-ray diffraction. For instance, the structure of a related compound, 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol, has been analyzed and found to exhibit tautomerism. It exists in the phenol form in solution but prefers a quinone arrangement in the solid state . This suggests that 5-Iodo-[1,1'-biphenyl]-2-ol may also exhibit interesting structural characteristics depending on its state.
Chemical Reactions Analysis
The reactivity of iodo-substituted compounds like 5-Iodo-[1,1'-biphenyl]-2-ol can be inferred from studies on similar molecules. For example, 5-iodo-2'-deoxyuridine, which also contains an iodine substituent, has been shown to have an unusually short intermolecular distance between the iodine and an oxygen atom. This interaction may contribute to its antiviral activity, indicating that the iodine substituent in 5-Iodo-[1,1'-biphenyl]-2-ol could play a significant role in its chemical reactivity and potential biological activity .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 5-Iodo-[1,1'-biphenyl]-2-ol are not detailed in the provided papers, the properties of related iodo-substituted compounds can provide insights. The presence of the iodine atom is likely to influence the compound's polarity, solubility, and potential interactions with biological molecules. The hydroxyl group may contribute to the compound's ability to form hydrogen bonds, affecting its solubility and reactivity. The molecular structure analysis suggests that the compound may exhibit different properties in solution versus the solid state, which could be relevant for its applications .
Applications De Recherche Scientifique
Antimalarial Activity : 5-Iodo-[1,1'-biphenyl]-2-ol derivatives have been synthesized and studied for their antimalarial activity. These compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice, showing potential for clinical trials in humans (Werbel et al., 1986).
Halogen Bonding in Coordination Polymers : This compound has been used in the assembly of divalent coordination polymers, showing unique structural features and potential applications in materials science (Zang et al., 2011).
Material Synthesis for Pharmaceuticals and Electronics : Research has explored the use of 5-Iodo-[1,1'-biphenyl]-2-ol in the templated C–H bond–breaking approach for the synthesis of multi-iodoarenes. These compounds are crucial for pharmaceuticals, molecular electronics, and nanomaterials industries (Martı́nez-Martı́nez et al., 2017).
Catalysis in Arylation Reactions : This compound has been involved in the study of regioselective arylation reactions under palladium catalysis, which is significant in organic synthesis and pharmaceutical research (Satoh et al., 1998).
Synthesis of Dibenzocyclohepten-5-ones : Research has focused on the synthesis of iodo-substituted dibenzocyclohepten-5-ones using 5-Iodo-[1,1'-biphenyl]-2-ol derivatives, revealing insights into electrophilic iodocyclization and its implications in organic chemistry (Chen et al., 2014).
Development of Organic Light Emitting Diodes (OLEDs) : The compound has been utilized in the synthesis of materials used as electron transport materials in OLEDs. This has implications in the field of materials science and electronic device manufacturing (Emmerling et al., 2012).
Antimicrobial and Anti-Inflammatory Activities : It has been involved in the synthesis of diorganotin(IV) complexes, which were tested for antimicrobial, antioxidant, and anti-inflammatory activities, highlighting its potential in medical and pharmaceutical research (Devi et al., 2019).
Electrochemical Sensors : The compound has been used in the modification of carbon paste electrodes, enhancing their electrochemical performance for the detection of pharmaceutical compounds (Beitollahi et al., 2012).
Propriétés
IUPAC Name |
4-iodo-2-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKFENSCBCFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-[1,1'-biphenyl]-2-ol | |
CAS RN |
87441-19-8 |
Source


|
| Record name | 4-iodo-2-phenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)
![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)
![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)
![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)


![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B2524274.png)


![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2524279.png)